molecular formula C11H20N2O3 B2439646 Tert-butyl 2-(2-oxopiperazin-1-yl)propanoate CAS No. 2148586-56-3

Tert-butyl 2-(2-oxopiperazin-1-yl)propanoate

Cat. No.: B2439646
CAS No.: 2148586-56-3
M. Wt: 228.292
InChI Key: PIIFJAFAQAOJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-oxopiperazin-1-yl)propanoate is a chemical compound with the molecular formula C10H18O3N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-oxopiperazin-1-yl)propanoate typically involves the reaction of tert-butyl bromoacetate with piperazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperazine attacks the carbon atom of tert-butyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-oxopiperazin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 2-(2-oxopiperazin-1-yl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxopiperazin-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(2-oxopiperazin-1-yl)acetate: A similar compound with a slightly different structure, used in similar applications.

    Tert-butyl 2-(2-oxopiperidin-1-yl)propanoate: Another related compound with a piperidine ring instead of a piperazine ring.

Uniqueness

Tert-butyl 2-(2-oxopiperazin-1-yl)propanoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

IUPAC Name

tert-butyl 2-(2-oxopiperazin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(10(15)16-11(2,3)4)13-6-5-12-7-9(13)14/h8,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIFJAFAQAOJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N1CCNCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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